molecular formula C23H34N4O5S B14629472 S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine CAS No. 56613-53-7

S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine

Cat. No.: B14629472
CAS No.: 56613-53-7
M. Wt: 478.6 g/mol
InChI Key: YWIOGXFVHZPXJA-FHWLQOOXSA-N
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Description

S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine: is a synthetic peptide derivative that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine typically involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The benzyl group is introduced to the cysteine residue to protect the thiol group during the synthesis .

Industrial Production Methods: Industrial production of this peptide involves large-scale SPPS, which allows for the efficient and high-yield synthesis of peptides. The process is automated and involves the use of specialized equipment to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can mimic natural substrates or inhibitors, thereby modulating biological pathways. The benzyl group on the cysteine residue plays a crucial role in stabilizing the peptide and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison: S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine is unique due to the presence of the benzyl group on the cysteine residue, which provides additional stability and specificity in its interactions. Compared to its analogs, this compound exhibits distinct conformational properties and reactivity, making it a valuable tool in peptide research .

Properties

CAS No.

56613-53-7

Molecular Formula

C23H34N4O5S

Molecular Weight

478.6 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-benzylsulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C23H34N4O5S/c1-15(2)11-18(21(30)25-12-20(28)29)26-22(31)19-9-6-10-27(19)23(32)17(24)14-33-13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,24H2,1-2H3,(H,25,30)(H,26,31)(H,28,29)/t17-,18-,19-/m0/s1

InChI Key

YWIOGXFVHZPXJA-FHWLQOOXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CSCC2=CC=CC=C2)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CSCC2=CC=CC=C2)N

Origin of Product

United States

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